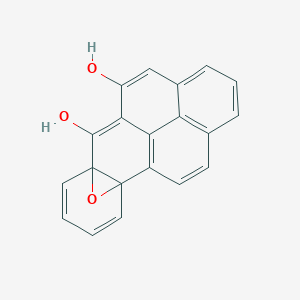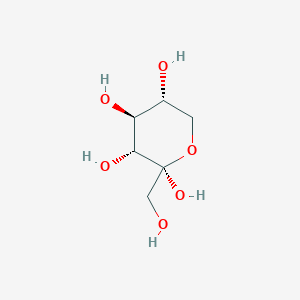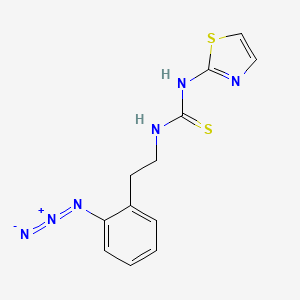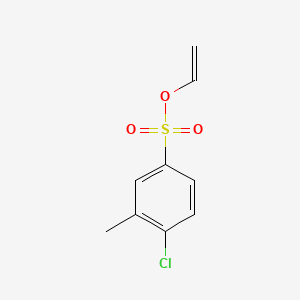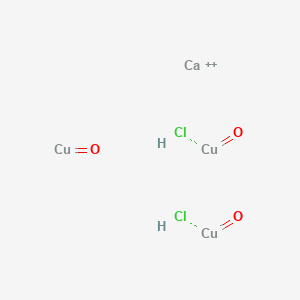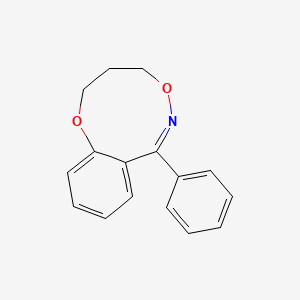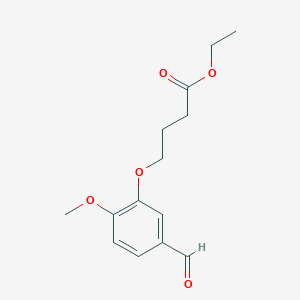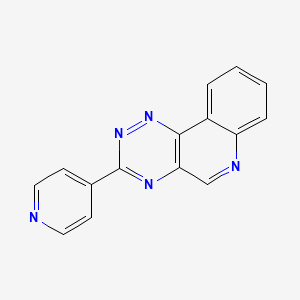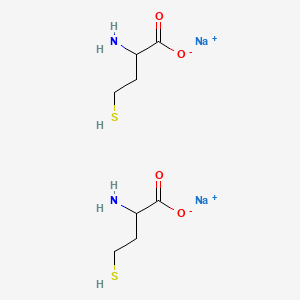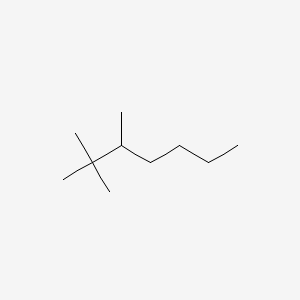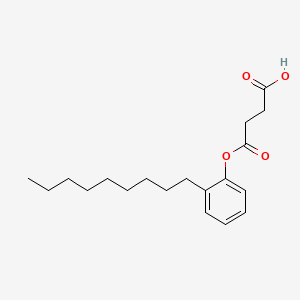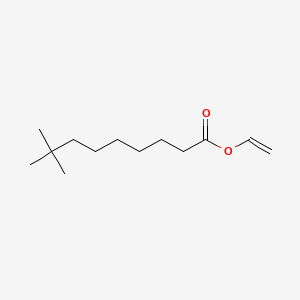
Vinyl neoundecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Vinyl neoundecanoate is synthesized through the esterification of neodecanoic acid with vinyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction .
Industrial production methods involve the continuous esterification process where neodecanoic acid and vinyl alcohol are fed into a reactor along with the catalyst. The reaction mixture is then distilled to separate the this compound from the unreacted starting materials and by-products .
Chemical Reactions Analysis
Vinyl neoundecanoate undergoes various chemical reactions, including:
Polymerization: It is commonly used as a modifying monomer in the polymerization of vinyl acetate and other monomers to create copolymers.
Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield neodecanoic acid and vinyl alcohol.
Addition Reactions: The vinyl group in this compound can participate in addition reactions with various reagents such as halogens, hydrogen halides, and other electrophiles.
Scientific Research Applications
Vinyl neoundecanoate has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of vinyl neoundecanoate primarily involves its ability to copolymerize with other monomers to form stable and durable polymers. The highly branched structure of neodecanoic acid provides steric hindrance, which enhances the stability and resistance of the resulting polymers to environmental degradation . The vinyl group allows for easy copolymerization, making it a versatile monomer in various polymerization processes .
Comparison with Similar Compounds
Vinyl neoundecanoate is similar to other vinyl esters such as vinyl acetate and vinyl laurate. it is unique due to its highly branched structure, which provides superior hydrophobicity and resistance to alkali degradation . Other similar compounds include:
Vinyl acetate: Used in the production of polyvinyl acetate and polyvinyl alcohol.
Vinyl laurate: Known for its use in the production of flexible and water-resistant polymers.
This compound stands out due to its excellent resistance to ultraviolet light and its ability to produce coatings with high liquid stain repellency .
Properties
CAS No. |
93820-32-7 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
ethenyl 8,8-dimethylnonanoate |
InChI |
InChI=1S/C13H24O2/c1-5-15-12(14)10-8-6-7-9-11-13(2,3)4/h5H,1,6-11H2,2-4H3 |
InChI Key |
DGJZAAXKXDMFMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCCCC(=O)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


